molecular formula C8H10N2O B1174388 DL-Estradiol CAS No. 17916-67-5

DL-Estradiol

Cat. No. B1174388
CAS RN: 17916-67-5
InChI Key:
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Description

DL-Estradiol, or 17β-estradiol, is a type of estrogen hormone found in both men and women. It is an important hormone for reproduction and development, and it plays a role in many other bodily functions.

Scientific Research Applications

    Clinical Assays for Estradiol

    • Field : Clinical Endocrinology
    • Application : Estradiol plays a crucial role in various biological processes, from sexual development to effects on skin, blood vessels, bone, muscle, coagulation, hepatic cells, adipose tissue, the kidney, the gastrointestinal tract, brain, lung, and pancreas . Alterations in its plasma concentration have been implicated in coronary artery disease, stroke, and breast cancer .
    • Methods : Modern immunoassays and liquid chromatography/tandem mass spectrometry-based methods are used for estradiol measurement .
    • Results : Despite the widespread importance of sex steroid hormones to human biology, our ability to measure them properly has not kept pace with their increasing importance in clinical medicine and research .

    Estradiol Blood Test Interpretation

    • Field : Clinical Medicine
    • Application : Estradiol levels change a lot throughout a woman’s lifespan, and at each stage of life, levels that are too high or too low can negatively impact health .
    • Methods : Estradiol levels are measured via a blood test either at the request of a physician or through services like InsideTracker .
    • Results : The optimal level of estradiol depends on your current life stage and whether or not you take hormone medications, such as hormonal contraceptives or menopause therapy .

    Gender-Affirming Hormone Therapy

    • Field : Transgender Health
    • Application : Estradiol is used in hormone therapy for transgender women .
    • Methods : The hormone therapy is administered under the supervision of a healthcare provider, following informed consent .
    • Results : Hormone therapy can help transgender women develop secondary sexual characteristics that align with their gender identity .

Future Directions

For more detailed information, refer to the relevant papers . 🌟

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Record name estradiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estradiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White powder.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
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Boiling Point

445.9±45.0
Record name Estradiol
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Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
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Record name ESTRADIOL
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Record name Estradiol
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Mechanism of Action

Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.
Record name Estradiol
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Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
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Product Name

Estradiol

Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS RN

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
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Record name ESTRADIOL
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Record name ESTRADIOL
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Melting Point

178.5 °C, 178-179 °C
Record name Estradiol
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Record name ESTRADIOL
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Record name Estradiol
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Citations

For This Compound
676
Citations
R Barreiro-Iglesias, C Alvarez-Lorenzo… - Journal of controlled …, 2003 - Elsevier
… In this way, it was possible to solubilize up to 25 mg/dl estradiol in carbopol/SDS systems, increasing almost 100 times the estradiol solubility in water. The results obtained indicate that …
Number of citations: 80 www.sciencedirect.com
L Yavuz, F Eroglu, BG Ceylan, HM Ozsoy… - Clinical and …, 2007 - europepmc.org
Estradiol is a steroid-structured hormone that has a periodic rhythm in the menstrual cycle. We aimed to evaluate the interference of high estradiol levels and the depth of anaesthesia. …
Number of citations: 8 europepmc.org
GM Segal, AN Cherkasov, IV Torgov - Chemistry of Natural Compounds, 1967 - Springer
… The first experiments showed that the homogenate mentioned transformed dl-estradiol almost completely in an alkaline medium (pH 10). Alkaline conditions also ensured the …
Number of citations: 3 link.springer.com
ES Ginsburg, BW Walsh, X Gao, RE Gleason… - The Journal of the …, 1995 - Springer
Objective To determine whether acute alcohol ingestion raises estradiol (E2) and estrone (E1) levels in a randomized, controlled, crossover study on postmenopausal women using …
Number of citations: 68 link.springer.com
F Belladelli, F Del Giudice, A Kasman, A Salonia… - Andrologia, 2021 - Wiley Online Library
While studies have suggested that testosterone is associated with a man's health, the relationship with other sex steroids remains uncertain. The current study aimed to investigate the …
Number of citations: 17 onlinelibrary.wiley.com
IANH THORNEYCROFT, B SRIBYATTA… - The Journal of …, 1974 - academic.oup.com
Serum LH, FSH, 17-hydroxyprogesterone, estradiol-17β and progesterone were measured in 4 women every 4 hr during the midcycle LH surge to ascertain more exactly the …
Number of citations: 83 academic.oup.com
A Ponholzer, E Plas, G Schatzl, A Jungwirth… - The Aging …, 2002 - Taylor & Francis
Objectives A number of interactions between agerelated changes in serum levels of dehydroepiandrostendione sulfate (DHEA-S) and estradiol and symptoms of aging men have been …
Number of citations: 47 www.tandfonline.com
KR Segal, A Dunaif, B Gutin, J Albu… - The Journal of …, 1987 - Am Soc Clin Investig
To clarify the independent relationships of obesity and overweight to cardiovascular disease risk factors and sex steroid levels, three age-matched groups of men were studied: (i) 8 …
Number of citations: 201 www.jci.org
JA Simon, ESTRASORB Study Group - Menopause, 2006 - journals.lww.com
Objective: To assess the efficacy and safety of topical micellar nanoparticle estradiol emulsion (MNPEE; Estrasorb; Novavax, Inc., Malvern, PA) in postmenopausal women with …
Number of citations: 76 journals.lww.com
I Arian, I Dumbraveanu - The Journal of Sexual Medicine, 2022 - Elsevier
Objectives The increased level of SHBG may suggest hepatic distress regardless of aetiology. A low T/E2 ratio was associated with increased systemic inflammation, inflammatory …
Number of citations: 2 www.sciencedirect.com

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